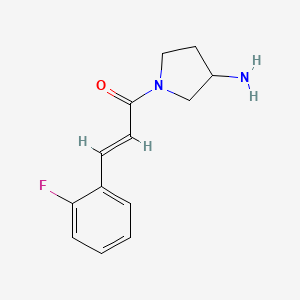
(E)-1-(3-aminopyrrolidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one
Overview
Description
Scientific Research Applications
Photophysical Properties of Chalcone Derivatives
The study on chalcone derivatives, including compounds similar in structure to (E)-1-(3-aminopyrrolidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one, revealed significant solvatochromic effects on absorption and fluorescence spectra, indicating a large difference in dipole moment between electronically ground and excited states. These findings suggest applications in materials science, particularly for substances requiring specific photophysical properties (Kumari et al., 2017).
High-Performance Liquid Chromatography (HPLC)
Research on the optical resolution of carboxylic acid enantiomers by HPLC with laser-induced fluorescence detection after chiral derivatization showed the potential of derivatives similar to (E)-1-(3-aminopyrrolidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one for analytical applications, offering sensitivity in the femtomole-attomole ranges (Toyo’oka et al., 1992).
Asymmetric Synthesis and Antibacterial Agents
Efficient asymmetric syntheses of enantiomers of a compound structurally related to (E)-1-(3-aminopyrrolidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one, specifically for antibacterial applications, demonstrated significant in vitro and in vivo activity. This highlights the compound's potential in developing new antibacterial agents (Rosen et al., 1988).
Molecular Structure and NLO Properties
Studies on the molecular structure, first-order hyperpolarizability, and electronic properties of chalcone derivatives emphasize their potential in nonlinear optics (NLO) applications. Such research underlines the relevance of (E)-1-(3-aminopyrrolidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one derivatives in the development of materials with desirable NLO properties (Najiya et al., 2014).
properties
IUPAC Name |
(E)-1-(3-aminopyrrolidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c14-12-4-2-1-3-10(12)5-6-13(17)16-8-7-11(15)9-16/h1-6,11H,7-9,15H2/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZZWBLDDQTWSM-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C=CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1N)C(=O)/C=C/C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-aminopyrrolidin-1-yl)-3-(2-fluorophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



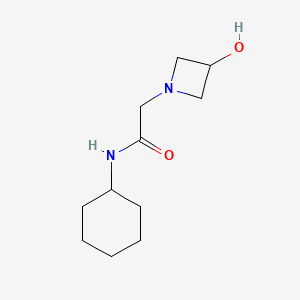


![N-[2-(4-methoxyphenyl)ethyl]oxolan-3-amine](/img/structure/B1489043.png)
![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1489045.png)
![1-[(Oxolan-2-yl)methyl]azetidin-3-amine](/img/structure/B1489046.png)

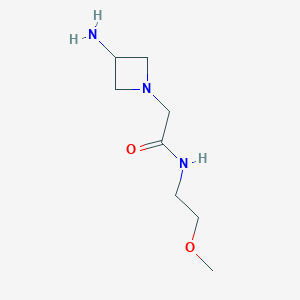
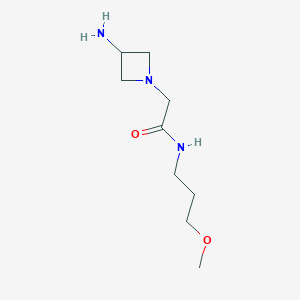
![2-{[(1-Hydroxycyclopentyl)methyl]amino}acetamide](/img/structure/B1489054.png)
![1-({[4-(Propan-2-yl)phenyl]sulfanyl}methyl)cyclopentan-1-ol](/img/structure/B1489056.png)
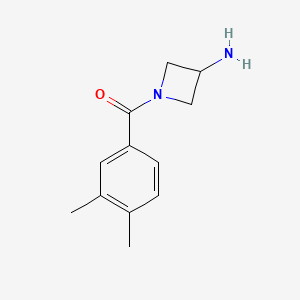
![3-[(4-Ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1489058.png)
![4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B1489061.png)